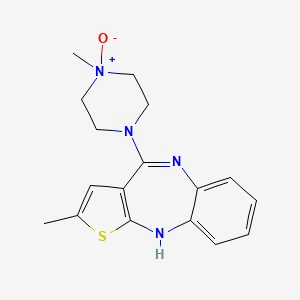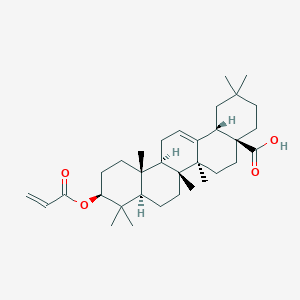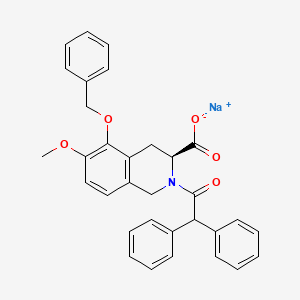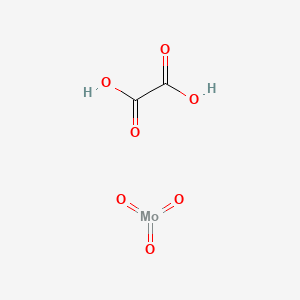
Oxalomolybdic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalomolybdic acid is a bioactive chemical.
Aplicaciones Científicas De Investigación
Historical Perspective and Oxalic Acid in Renal Findings
The history of oxalosis, a condition involving oxalic acid, dates back to its discovery from Oxalis Acetosella and its identification in renal stones. This discovery played a crucial role in developing chemical theories (Viggiano, Simonelli, Capasso, & Santo, 2018).
Oxalic Acid Biosynthesis in Fungi
A study on Fomitopsis palustris, a wood-rotting basidiomycete, revealed a correlation between glucose consumption and oxalate production. This indicates that glucose is primarily converted to oxalate, highlighting oxalic acid's importance in fungal metabolism (Munir, Yoon, Tokimatsu, Hattori, & Shimada, 2001).
Genetic Analysis of Oxalic Acid-Degrading Enzymes
Research on Oxalobacter formigenes has provided insights into the genetics behind oxalic acid catabolism. The study of the oxalyl-coenzyme A decarboxylase gene, oxc, aids in understanding how oxalic acid is metabolized in specific bacterial species (Lung, Baetz, & Peck, 1994).
Oxalosis and Bone Scintigraphy
In medical imaging, oxalosis has been studied in the context of bone scintigraphy, demonstrating extraosseous uptake in primary oxalosis, a genetic disorder of glyoxylate metabolism (Murthy, Rosen, Chau, Altman, & Israel, 1993).
Metabolic Engineering for Propionic Acid Production
Oxaloacetate plays a role in metabolic engineering, as seen in the pathway engineering of Propionibacterium jensenii for improved propionic acid production. Overexpression of genes related to oxaloacetate synthesis was crucial in this process (Liu, Guan, Zhu, Li, Shin, Du, & Chen, 2016).
Sialic Acid Biology and Chemistry
In the field of glycobiology, studies have explored the roles of sialic acids, including their derivatives like oxaloacetate, in various biological and pathological processes (Chen & Varki, 2010).
Oxalate in Microbial Metal Recovery
A study on Aspergillus niger showed how oxalic acid plays a role in metal recovery processes, such as nickel recovery from chromite overburden, demonstrating its importance in biotechnological applications (Behera, Panda, Saini, Pradhan, Sukla, & Mishra, 2013).
ATP Citrate Lyase and Cancer Research
The study of ATP citrate lyase, an enzyme generating oxaloacetate, has implications in cancer research, particularly in understanding lung cancer pathogenesis and metabolic abnormalities (Migita, Narita, Nomura, Miyagi, Inazuka, Matsuura, Ushijima, Mashima, Seimiya, Satoh, Okumura, Nakagawa, & Ishikawa, 2008).
Novel Pathways in Malonic Acid Production
Innovative research has led to the design of artificial pathways for malonic acid production, where oxaloacetate acts as an intermediate. This highlights its potential in renewable resource-based production processes (Gu, Zhao, Yao, Li, & Tian, 2022).
Propiedades
Número CAS |
53450-33-2 |
|---|---|
Nombre del producto |
Oxalomolybdic acid |
Fórmula molecular |
C2H2MoO7 |
Peso molecular |
233.991 |
Nombre IUPAC |
Oxalomolybdic acid |
InChI |
InChI=1S/C2H2O4.Mo.H2O.2O/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;1H2;;/q;+2;;;/p-2 |
Clave InChI |
PDKQRMPXEPRZBP-UHFFFAOYSA-L |
SMILES |
O=[Mo](OC(C(O)=O)=O)(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Oxalomolybdic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




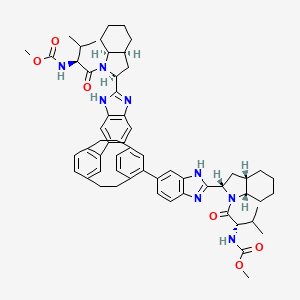
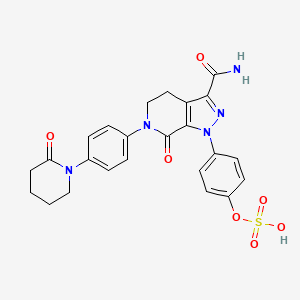

![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B609718.png)
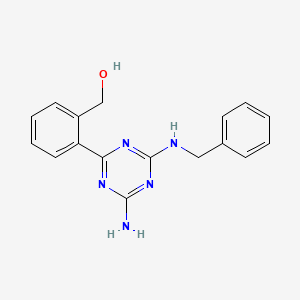
![4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol](/img/structure/B609721.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)
![(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B609723.png)

